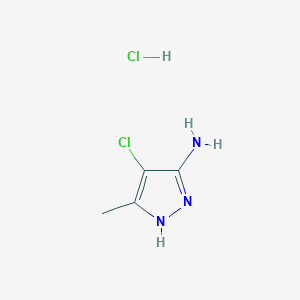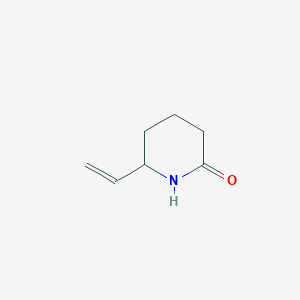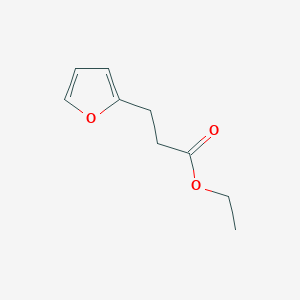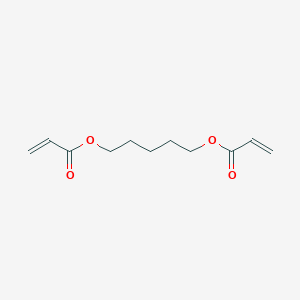
2-(4-nitrophenyl)-1H-imidazole
Descripción general
Descripción
2-(4-nitrophenyl)-1H-imidazole, also known as 4-nitroimidazole, is an organic compound that has been used in a variety of scientific experiments. It is a heterocyclic compound with a five-membered ring structure that contains both nitrogen and oxygen atoms. 4-nitroimidazole has a wide range of applications in scientific research due to its unique chemical and physical properties. This article will discuss the synthesis method of 4-nitroimidazole, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
1. Aldehyde Dehydrogenase Inhibition
2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, a derivative of 2-(4-nitrophenyl)-1H-imidazole, shows a marked inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This compound's synthesis and structural assignment have been detailed, emphasizing its distinct nitro group positioning compared to other nitroimidazoles (Klink, Pachler, & Gottschlich, 1985).
2. Electrochemical and Spectroscopic Studies
2-(4-Nitrophenyl)-1H-benzo[d]imidazole has been analyzed through electrochemical reduction, demonstrating that its nitro group undergoes a three-step reduction. This study also explores its interaction with the cationic surfactant cetyltrimethylammonium bromide, revealing significant electrostatic interactions (Datta, Roy, Mondal, & Guin, 2016).
3. Catalysis in Hydrolysis Reactions
Research has shown that 2-substituted imidazoles, like 2-(4-nitrophenyl)-1H-imidazole, can catalyze the hydrolysis of 4-nitrophenyl acetate. This study provides insights into the activation parameters and solvent isotope effects of these catalytic reactions (Akiyama, Hara, & Tanabe, 1978).
4. Corrosion Inhibition
2-(4-Nitrophenyl)-1H-imidazole derivatives exhibit corrosion inhibition properties for steel in certain environments. Their adsorption characteristics and quantum chemical calculations have been analyzed to support their efficacy as corrosion inhibitors (Singh et al., 2017).
5. Antimicrobial Applications
Imidazole derivatives, including those related to 2-(4-nitrophenyl)-1H-imidazole, have been synthesized and evaluated for their antimicrobial activities. These compounds are part of a broader investigation into the therapeutic properties of imidazole drugs (Narwal et al., 2012).
6. H3-Receptor Histamine Antagonism
Imidazole derivatives, including [(4-Nitrophenyl)X]alkylimidazole isosteres, have been synthesized for their potential use as H3-receptor histamine antagonists. These compounds have shown promising results in both in vitro and in vivo evaluations (Ganellin et al., 1996).
7. Anion Sensing
Compounds like 2′-(p-nitrophenyl)-imidazol[4′,5′-f]-1,10-phenanthroline[5,6-f] have been synthesized and examined for anion sensing abilities. These studies highlight their potential applications in detecting specific anions through UV-Vis, fluorescence, and NMR titration experiments (Chen et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and antiproliferative activities . These compounds interact with various bacterial species and cancerous cells, suggesting that 2-(4-nitrophenyl)-1H-imidazole might have similar targets.
Mode of Action
A related compound, 2-(4-nitrophenyl)-4h-chromen-4-one, has been shown to improve the sensitivity of cancer cells to cisplatin through inhibition of parp1 . This suggests that 2-(4-nitrophenyl)-1H-imidazole might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
A study on the degradation of 2-chloro-4-nitrophenol by a gram-negative bacterium revealed that it follows the 1,2,4-benzenetriol pathway . This might suggest that 2-(4-nitrophenyl)-1H-imidazole could potentially affect similar pathways, leading to downstream effects on cellular metabolism.
Pharmacokinetics
A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a potent, selective, and efficacious inhibitor of blood coagulation factor xa . This suggests that similar processes might be involved in the pharmacokinetics of 2-(4-nitrophenyl)-1H-imidazole, impacting its bioavailability.
Result of Action
Related compounds have shown promising antimicrobial and antiproliferative activities , suggesting that 2-(4-nitrophenyl)-1H-imidazole might have similar effects.
Action Environment
A study on the reduction of 4-nitrophenol using green-fabricated metal nanoparticles suggests that environmental factors can significantly impact the catalytic efficiency of similar compounds .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKIAPNNPWBCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467709 | |
| Record name | 2-(4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-1H-imidazole | |
CAS RN |
1614-06-8 | |
| Record name | 2-(4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-nitrophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 4,5-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-imidazole and its inclusion complexes?
A1: 4,5-Bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-imidazole acts as a host molecule, forming inclusion complexes with various guest molecules through hydrogen bonding. [] The crystal structure of these complexes varies depending on the guest molecule. For example, the complex with 2-phenylethanol (6) exhibits thermochromic behavior, changing color upon heating and releasing the fragrance of the guest molecule. [] Interestingly, the complex with trichloroacetic acid displays solid-state fluorescence. [] This suggests the potential of this compound and its derivatives in applications like sensor development.
Q2: How does the structure of 4,5-diphenyl-2-(4-nitrophenyl)-1H-imidazole influence its ability to form inclusion compounds?
A2: The presence of hydrogen donor and acceptor groups in the guest molecules is crucial for the formation of inclusion compounds with 4,5-diphenyl-2-(4-nitrophenyl)-1H-imidazole. [] These groups interact with the host molecule through hydrogen bonding, leading to the formation of three-dimensional structures. [] The specific arrangement of these hydrogen bonds contributes to the observed thermochromic properties, where the color of the complex changes upon the removal of guest molecules by heating. [] This highlights the importance of intermolecular interactions in controlling the properties of these materials.
Q3: Can you elaborate on the photoelectric properties of ruthenium(II) complexes containing the 2-(4-nitrophenyl)-1H-imidazole[4,5-f][1,10]phenanthrene ligand?
A3: Ruthenium(II) complexes incorporating the 2-(4-nitrophenyl)-1H-imidazole[4,5-f][1,10]phenanthrene ligand, alongside other phenanthroline ligands, exhibit interesting photoelectric properties. [] They display strong absorption in the visible light region and emit bright luminescence with colors ranging from green to red. [] Notably, the [Ru(CImPB-COOH)(bpy)2]2+ complex shows a significant enhancement in fluorescence quantum yield compared to similar complexes lacking the phenylimidazole group, reaching 29.8% and emitting bright red light. [] These findings suggest the potential of these complexes in optoelectronic applications, such as light-emitting devices and sensors.
Q4: How does theoretical modeling contribute to understanding the properties of 2-(4-nitrophenyl)-1H-imidazole derivatives?
A4: Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT) calculations, provide insights into the electronic structure and optical properties of these complexes. [] For instance, calculations reveal the formation of an extended conjugated π system across the ligand's aromatic rings, contributing to the observed red-shifted emission. [] This approach helps to establish a structure-property relationship, enabling the design of new molecules with tailored properties for specific applications.
Q5: What are the potential applications of 2-(4-nitrophenyl)-1H-imidazole derivatives based on their observed properties?
A5: The research highlights several potential applications for 2-(4-nitrophenyl)-1H-imidazole and its derivatives:
- Sensors: The thermochromic behavior of inclusion complexes [, ] and the fluorescence properties of ruthenium(II) complexes [] make them promising candidates for developing sensors for various analytes.
- Optoelectronic devices: The strong visible light absorption and bright luminescence of the ruthenium(II) complexes [] suggest their potential use in light-emitting devices and other optoelectronic applications.
- Crystal engineering: The ability of 2-(4-nitrophenyl)-1H-imidazole derivatives to form inclusion complexes with controllable structures [, ] opens avenues for crystal engineering and the development of functional materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)




![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)



